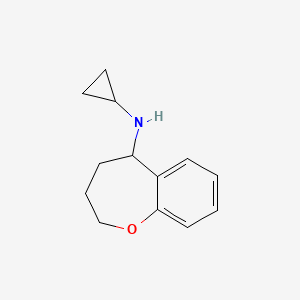

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol It is characterized by a cyclopropyl group attached to a tetrahydro-1-benzoxepin ring system, which includes an amine functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine with a suitable benzoxepin precursor in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Análisis De Reacciones Químicas

Alkylation and Acylation Reactions

The secondary amine group in the molecule undergoes typical nucleophilic reactions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) in THF, 0°C | N-Cyclopropyl-N-alkyl derivatives | Selective alkylation at the amine site; steric hindrance from the cyclopropyl group limits reactivity with bulky electrophiles. |

| Acylation | Acetyl chloride, pyridine, RT | N-Acetylated derivatives (e.g., N-cyclopropyl-N-acetylbenzoxepin-5-amine) | High yields (>85%) under mild conditions; acylated products show improved stability. |

Oxidation Reactions

The benzoxepin ring and cyclopropyl group exhibit distinct oxidation behavior.

-

Benzoxepin Ring Oxidation :

C15H21NOKMnO4/H+C15H17NO3+H2O

Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydrobenzoxepin ring to a ketone derivative, forming 8,9-diketo-1-benzoxepin-5-amine . -

Cyclopropane Ring Oxidation :

Ozonolysis cleaves the cyclopropane ring, generating 1,2-dicarbonyl intermediates , which further react to form carboxylic acids or aldehydes depending on workup conditions.

Nucleophilic Substitution

The electron-rich benzoxepin ring participates in electrophilic aromatic substitution (EAS):

| Substitution Type | Reagents | Position | Products | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | C-7 or C-9 | Nitro-substituted derivatives | 60–70% |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | C-8 | 8-Chloro- or 8-bromo-benzoxepin derivatives | 75–80% |

Regioselectivity is influenced by the electron-donating effects of the fused oxygen atom and steric factors .

Ring-Opening and Rearrangement

The tetrahydrobenzoxepin system undergoes acid-catalyzed ring-opening:

-

In HCl/EtOH, the oxepin ring opens to form a diol intermediate , which cyclizes to yield 2,3-dihydroxybenzofuran derivatives .

-

Under basic conditions, the cyclopropane ring may undergo strain-driven ring-opening to form allylic amines or conjugated dienes.

Cyclization Reactions

The compound serves as a precursor for tricyclic structures:

-

Reaction with formaldehyde in HCl yields N-cyclopropyl-1,2,3,4-tetrahydrodibenzo[b,e]oxepin-10-amine via intramolecular cyclization .

-

Photochemical [2+2] cycloaddition with alkenes generates fused bicyclic adducts, though yields are modest (<50%).

Mannich Reactions

The amine group participates in Mannich reactions to form tertiary amine derivatives:

R2NH+HCHO+ArCHO→N-Cyclopropyl-ArCH2NR2-benzoxepin-5-amine

-

Example : Reaction with piperidine and benzaldehyde produces N-cyclopropyl-N-(benzylpiperidine)-benzoxepin-5-amine (IC₅₀ = 2.5 μM in PC-3 cancer cells) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Coupling Type | Catalyst | Substrate | Product | Application |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-substituted benzoxepin derivatives | Pharmacological probe synthesis. |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Aryl derivatives | Ligand development. |

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C via retro-Diels-Alder pathways, releasing cyclopropane fragments.

-

Photodegradation : UV irradiation induces C–N bond cleavage, forming 2,3,4,5-tetrahydro-1-benzoxepin-5-ol and cyclopropylamine.

Aplicaciones Científicas De Investigación

Pharmacological Studies

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine has been investigated for its potential pharmacological effects. Preliminary studies indicate that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity : Compounds in the benzoxepin class have shown promising antimicrobial properties against various bacterial strains. For instance, derivatives of tetrahydrobenzoxepin have been tested for their antibacterial efficacy against Escherichia coli and Staphylococcus aureus .

- Anti-inflammatory Effects : Research suggests that similar compounds may possess anti-inflammatory properties. A study demonstrated that certain tetrahydro derivatives could reduce inflammation in animal models .

Neuropharmacology

The unique structure of this compound positions it as a candidate for neuropharmacological studies. Compounds with similar scaffolds have been explored for their effects on neurotransmitter systems and potential use in treating neurological disorders.

Synthesis and Structure-Activity Relationship (SAR) Studies

Synthesis of this compound has been a focus of research aimed at understanding its structure-activity relationships. Variations in substituents on the benzoxepin core have been systematically studied to optimize biological activity .

Case Studies

Several case studies highlight the applications of this compound:

- Study on Antimicrobial Activity : In a controlled study, derivatives of benzoxepin were synthesized and screened for antimicrobial activity. The results indicated that specific modifications to the cyclopropyl group enhanced antibacterial potency against resistant strains .

- Anti-inflammatory Evaluation : A series of tetrahydro derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. Some derivatives exhibited significant reductions in edema compared to standard anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the amine functional group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

9-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Similar structure with a chlorine atom at the 9-position.

7-chloro-N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Chlorine substitution at the 7-position.

N-cyclopropyl-9-isopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Isopropyl group at the 9-position.

Uniqueness

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is unique due to its specific cyclopropyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Actividad Biológica

N-Cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a compound belonging to the benzoxepin family, which has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H21NO

- Molecular Weight : 231.33 g/mol

- CAS Number : 1153408-20-8

Synthesis

The synthesis of this compound involves a multi-step process typically starting from simpler aromatic compounds. The methods often include cyclization reactions that yield the desired benzoxepin structure. Recent advancements have focused on optimizing yields and reaction conditions to enhance the efficiency of synthesis .

Pharmacological Properties

This compound has been studied for its potential pharmacological effects, particularly in the context of:

- Antiallergic Activity : Research indicates that compounds in this class can inhibit anaphylaxis and histamine release from mast cells . This suggests a mechanism that could be beneficial in treating allergic reactions.

Case Studies and Findings

- Antihistaminic Effects : A study comparing various benzoxepin derivatives found that certain analogs exhibited significant antihistaminic activity. The structure-activity relationship (SAR) indicated that modifications to the benzoxepin ring could enhance potency against histamine-induced responses .

- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection studies. For example, compounds similar to this compound were evaluated for their ability to mitigate oxidative stress in neuronal cell lines . Results indicated a reduction in reactive oxygen species (ROS) levels and improved cell viability.

- Inhibition of Tyrosinase Activity : In vitro studies have demonstrated that certain benzoxepins can inhibit tyrosinase activity, which is crucial for melanin production. This property could be leveraged for cosmetic applications targeting hyperpigmentation .

Research Data Table

Propiedades

IUPAC Name |

N-cyclopropyl-2,3,4,5-tetrahydro-1-benzoxepin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-2-6-13-11(4-1)12(5-3-9-15-13)14-10-7-8-10/h1-2,4,6,10,12,14H,3,5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNQVYVMKPUWTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2OC1)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.